3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Overview
Description
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that compounds with a similar structure, such as “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” and “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, have been studied12.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine”. However, compounds with similar structures are often involved in borylation reactions3.
Scientific Research Applications
Synthesis and Characterization
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-a]pyrazine and its derivatives are primarily used as intermediates in organic synthesis. Their structures are typically confirmed using various spectroscopic methods like FT-IR, NMR, and MS, as well as single-crystal X-ray diffraction (Liao et al., 2022).
- Density Functional Theory (DFT) studies are often conducted to calculate the molecular structures of these compounds, providing insight into their physical and chemical properties (Yang et al., 2021).
Application in High Throughput Chemistry
- This compound is used in high throughput chemistry and large-scale synthesis of medicinally important compounds. For instance, it's involved in the optimized synthesis of 3-pyrazolo[1,5-a]pyridine boronic ester and its applications in Suzuki coupling (Bethel et al., 2012).
Biological Activities
- Compounds derived from 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-a]pyrazine have shown diverse biological activities. They are utilized in synthesizing compounds like pyrazoles and pyrazolo[3,4-d]pyridazines, which have applications as antimicrobial, anti-inflammatory, and analgesic agents (Zaki et al., 2016).
Electron Donor Applications
- Derivatives of this compound have been synthesized as key electron donors in various synthetic approaches. These electron donors are crucial in the development of new materials and potentially have applications in electronic devices (Bifari & El-Shishtawy, 2021).
Fluorescent Molecule Synthesis
- The compound has been used in the synthesis of novel fluorescent molecules, such as pyrazolo[1,5-a]pyrimidine, demonstrating potential applications in fluorescence-based technologies (Wu et al., 2006).
Future Directions
There is limited information available on the future directions of research involving “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine”. However, compounds with similar structures continue to be of interest in various fields of research5.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine”. Further research may be needed to obtain a more comprehensive understanding of this compound.
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-16-6-5-14-8-10(9)16/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBGUUCZULKRHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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